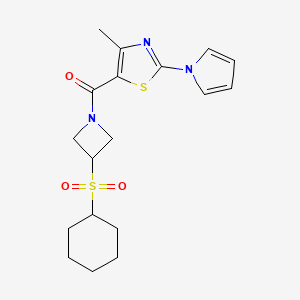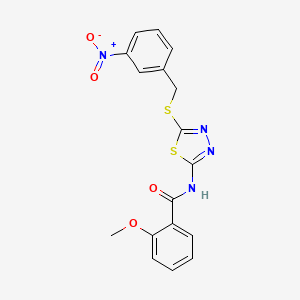
5-Bromo-2-methylquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-Bromo-2-methylquinazolin-4-ol is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential biological activities. Quinazoline derivatives have been studied extensively for their pharmacological properties, including their role as tyrosine kinase inhibitors, which are crucial in the signaling pathways of various cancers . The presence of a bromine atom in the structure of such compounds often allows for further chemical modifications, making them versatile intermediates in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. For instance, this compound could potentially be synthesized by modifying existing methods such as the condensation of anthranilic acid with different aldehydes or ketones in the presence of catalysts . Another approach could involve the bromination of quinazoline precursors, as seen in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs . The introduction of a bromine atom can be achieved using reagents like N-bromosuccinimide, which is commonly used for bromination reactions in organic synthesis .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the quinazoline ring system, which can be substituted at various positions to yield different derivatives. The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, shows that substituents on the quinazoline ring can significantly affect the overall molecular conformation . The dihedral angle between the phenyl ring and the quinazoline ring system can influence the molecule's binding properties and its biological activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents into the molecule . The presence of a bromine atom in the structure makes it a potential site for nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in the synthesis of more complex molecules with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the methyl group on the quinazoline ring. These substituents can affect the compound's melting point, solubility, and stability. For example, the introduction of bromine can increase the compound's molecular weight and potentially its lipophilicity, which can influence its pharmacokinetic properties . The electronic effects of the substituents can also affect the acidity of the quinazoline nitrogen atoms, which may be relevant for the compound's binding to biological targets .
科学的研究の応用
Antioxidant Activity Analysis
5-Bromo-2-methylquinazolin-4-ol, like other quinazoline derivatives, may hold potential in antioxidant activity studies due to the structural similarity to compounds analyzed for their capacity to scavenge free radicals. Although not directly mentioned, the broader family of quinazoline compounds has been explored for their antioxidant capabilities. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the potential antioxidant capacity of chemical compounds, including quinazoline derivatives. These methods, based on spectrophotometry, evaluate the kinetics of color change or discoloration in solutions containing antioxidants, which might be applicable to studying this compound's antioxidant properties (Munteanu & Apetrei, 2021).
Therapeutic Potentials in Cancer
Quinazoline derivatives, including possibly this compound, have shown significant promise in cancer therapy. The structural features of quinazoline compounds are crucial in the development of anticancer agents, with patents and research highlighting their potential. For example, tetrahydroisoquinolines, structurally related to quinazolines, have been recognized for their anticancer properties, suggesting that this compound could be explored for similar therapeutic effects. These compounds have been studied for their roles as anticancer antibiotics, with the US FDA approval of trabectedin for soft tissue sarcomas highlighting the potential of this scaffold in drug discovery (Singh & Shah, 2017).
Neuroprotective and Cognitive Enhancements
The cognitive and neuroprotective effects of quinazoline derivatives are another area of interest. Research on serotonin 5-HT6 receptor ligands, including quinazoline-based compounds, has indicated their potential in treating learning and memory disorders. Although this compound is not explicitly mentioned, its structural similarity to these compounds suggests it could have applications in enhancing cognitive functions and offering neuroprotection. Studies have shown that selective antagonists of the 5-HT6 receptor can improve retention performance and increase extracellular glutamate levels in the frontal cortex, implicating potential uses of this compound in cognitive enhancement and neuroprotection (Russell & Dias, 2002).
Antimicrobial and Antibacterial Applications
The quinazoline scaffold is also being investigated for its antimicrobial and antibacterial activities. Given the broad spectrum of pharmacological activities of evodiamine, a compound structurally related to quinazolines, it suggests that this compound could be explored for similar properties. Evodiamine and its derivatives have shown antimicrobial, antibacterial, and antitumor activities, which implies that this compound might also possess these beneficial effects. The structural modification of such compounds is an ongoing research focus, aiming to develop more potent agents for various therapeutic activities, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments (Gavaraskar, Dhulap, & Hirwani, 2015).
Safety and Hazards
The safety information for 5-Bromo-2-methylquinazolin-4-ol indicates that it has a GHS07 pictogram, with the signal word “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
Quinazolinone derivatives have been investigated for their antimicrobial and biofilm inhibition effects .
Biochemical Pathways
It’s worth noting that quinazolinone derivatives have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Result of Action
Some quinazolinone derivatives have shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth .
特性
IUPAC Name |
5-bromo-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFUSPBOWEAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

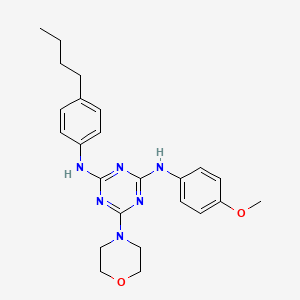
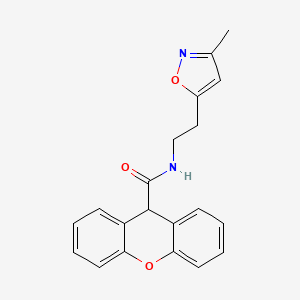
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)
![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)
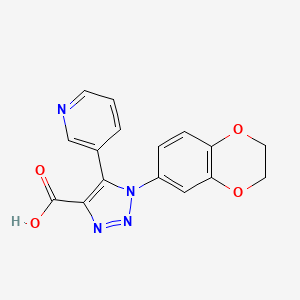

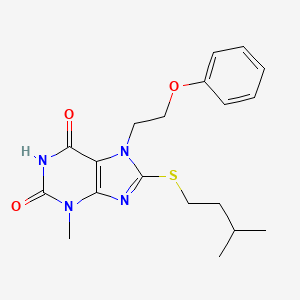
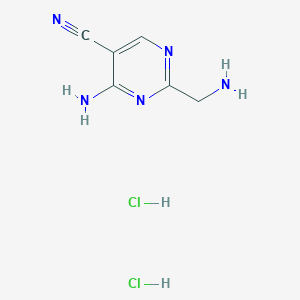
![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)
